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Compound of Interest

Compound Name: MC4171

Cat. No.: B15583281

In the evolving landscape of epigenetic research, the selective inhibition of lysine
acetyltransferases (KATs) has emerged as a promising therapeutic strategy. Among these,
KATS8, also known as MOF or MYSTL, plays a critical role in chromatin modification and gene
regulation, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1]
Dysregulation of KAT8 has been implicated in various diseases, including cancer, making it a
compelling target for drug development.[2][3][4] This guide provides a detailed comparison of
MC4171, a first-in-class selective KAT8 inhibitor, with other known KAT8 inhibitors, supported
by experimental data to aid researchers in their selection of appropriate chemical probes.

Overview of KATS8 Inhibitors

Historically, the development of potent and selective KAT8 inhibitors has been challenging.
Early inhibitors often suffered from a lack of specificity, targeting multiple KAT family members.

e Anacardic Acid (AA): A natural product and a non-selective HAT inhibitor, AA also inhibits
KAT8 with reported Ki and IC50 values of 64 uM and 43 pM, respectively. However, it also
demonstrates inhibitory activity against other KATs like KAT3B (p300), KAT2B, and KAT5
(Tip60).[2]

e Anacardic Acid Derivatives: Compounds such as Il (Ki = 37 uM) and MG149 (IC50 = 15-47
HMM) were developed from anacardic acid.[2] While they inhibit KAT8 in the mid-micromolar
range, they also exhibit off-target effects, with compound Il targeting KAT3B and MG149
inhibiting KAT5.[2]
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e Fragment 4-amino-1-naphtol (IV): This fragment shows an IC50 of 9.7 uM for KAT8 but is
more potent against KAT2B and KAT3B.[2]

e DC_MO01 6 and DC_MO01_7: These compounds exhibit IC50 values of 7.7 uM and 6 pM,
respectively.[2] Although they have been shown to decrease H4K16 acetylation and inhibit
cancer cell proliferation, their selectivity against other KAT isoforms has not been thoroughly
evaluated.[2]

The quest for selectivity led to the development of a new class of inhibitors. Based on the
structure of the KAT3B/HDAC inhibitor C646, a series of N-phenyl-5-pyrazolone derivatives
were synthesized, leading to the identification of compounds 19 and 34 (MC4171) as potent
and selective KAT8 inhibitors.[2][3][4]

Quantitative Comparison of KATS8 Inhibitor
Performance

The following table summarizes the key quantitative data for MC4171 and other notable KAT8
inhibitors. MC4171 (compound 34) and its analogue, compound 19, demonstrate superior
selectivity, a critical factor for their use as specific chemical probes in studying KAT8 function.
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o Selectivity
Inhibitor Target IC50 (uM) Kd (pM) . Reference
Profile
Selective
MC4171 over KAT2B
(Compound KAT8 8.1 2.04 and KAT3B 516171181
34) (No inhibition
at 200 pM)
Selective
over KAT2B
Compound
19 KATS8 12.1 Not Reported  and KAT3B [2][4]
(No inhibition
at 200 uM)
Non-
selective;
Anacardic S
) KAT8 43 Not Reported  inhibits [2]
Acid (AA)
KAT3B,
KAT2B, KATS
MG149 KAT8 15-47 Not Reported  Inhibits KAT5  [2]
Selectivity not
DC_MO01_6 KAT8 7.7 Not Reported  fully [2]
evaluated
Selectivity not
DC_MO01 7 KAT8 6 Not Reported  fully [2]

evaluated

Cellular Activity and Therapeutic Potential

MC4171 and compound 19 have demonstrated moderate micromolar antiproliferative activity in
various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid
leukemia (AML).[2][4][5][7] Importantly, these compounds did not significantly affect the viability
of non-transformed cells, suggesting a cancer-selective effect.[2][4] Cellular thermal shift
assays (CETSA), Western blot, and immunofluorescence experiments have confirmed that
MC4171 and compound 19 selectively engage KAT8 within the cellular environment.[2][3][4]
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Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize and
compare KAT8 inhibitors.

Radioactive KATS8 Inhibition Assay

This assay is a primary method for determining the half-maximal inhibitory concentration (IC50)
of potential inhibitors.

Protocol:

e Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (at
various concentrations), recombinant KAT8 enzyme, and a biotinylated H4 peptide substrate
in an appropriate assay buffer.

e Initiation of Reaction: Start the enzymatic reaction by adding [3H]-labeled Acetyl-CoA.

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
specific duration (e.g., 30 minutes).

o Termination: Stop the reaction by adding a stop solution, typically containing a high
concentration of unlabeled Acetyl-CoA or a denaturing agent.

o Capture of Substrate: Transfer the reaction mixture to a streptavidin-coated plate to capture
the biotinylated H4 peptide.

e Washing: Wash the plate to remove unincorporated [3H]Acetyl-CoA.

 Scintillation Counting: Add a scintillation cocktail to the wells and measure the incorporated
radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage of inhibition at each compound concentration
relative to a DMSO control and determine the IC50 value by fitting the data to a dose-
response curve.

Cellular Thermal Shift Assay (CETSA)
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CETSA is employed to verify the direct binding of an inhibitor to its target protein in a cellular
context.

Protocol:
o Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control (DMSO).

o Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (inhibitor)
typically stabilizes the target protein, increasing its melting temperature.

» Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein
fractions by centrifugation.

o Protein Quantification: Analyze the amount of soluble KAT8 protein remaining in the
supernatant at each temperature using Western blotting.

o Data Analysis: Plot the amount of soluble KAT8 as a function of temperature. A shift in the
melting curve to a higher temperature in the presence of the inhibitor indicates target
engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of KAT8 in cellular signaling and a typical
workflow for inhibitor screening.
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Caption: KAT8 acetylates Histone H4 at lysine 16, leading to chromatin remodeling and gene
transcription.
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KAT8 Inhibitor Screening Workflow
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Caption: A typical workflow for the discovery and validation of selective KAT8 inhibitors.

Conclusion
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MC4171 represents a significant advancement in the development of KAT8 inhibitors, offering
high selectivity over other KAT family members. This makes it an invaluable tool for elucidating
the specific biological roles of KAT8. While other inhibitors exist, their utility may be limited by
off-target effects. For researchers investigating the therapeutic potential of KAT8 inhibition or
seeking to dissect its function in cellular processes, MC4171 and the closely related compound
19 are currently the inhibitors of choice. The provided data and protocols serve as a
comprehensive resource to guide future research in this promising area of epigenetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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